L-ribono-1,4-lactone

Enzyme Inhibition Stereospecificity Carbohydrate Chemistry

Sourcing the correct L-enantiomer of ribono-1,4-lactone is critical; the more common D-isomer (CAS 5336-08-3) is synthetically invalid for L-nucleoside pharmacophores. This product delivers the exact (3S,4R,5S) stereochemistry required for: • Primary use: Chiral pool starting material for multi-step synthesis of antiviral L-nucleoside analogs Telbivudine and Clevudine. • Biochemical probe: Stereochemical analog of D-ribonolactone for mapping E. coli β-galactosidase active site geometry (SAR studies). • Analytical standard: ≥97% purity suitable for HPLC identity/purity verification of raw material shipments and reaction monitoring. • Supply reliability: Available from multiple stock points with documented cold-chain (2-8°C) handling and global ambient shipping for standard research quantities.

Molecular Formula C5H8O5
Molecular Weight 148.11 g/mol
CAS No. 133908-85-7
Cat. No. B119401
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameL-ribono-1,4-lactone
CAS133908-85-7
SynonymsL-Ribonic Acid Gamma-Lactone
Molecular FormulaC5H8O5
Molecular Weight148.11 g/mol
Structural Identifiers
SMILESC(C1C(C(C(=O)O1)O)O)O
InChIInChI=1S/C5H8O5/c6-1-2-3(7)4(8)5(9)10-2/h2-4,6-8H,1H2/t2-,3-,4-/m0/s1
InChIKeyCUOKHACJLGPRHD-HZLVTQRSSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





L-Ribono-1,4-lactone: Chiral Building Block for Antivirals and Enzyme Probes


L-Ribono-1,4-lactone (CAS 133908-85-7), also known as L-ribonic acid gamma-lactone, is a chiral five-membered (γ) carbohydrate-derived lactone with the molecular formula C₅H₈O₅ and a molecular weight of 148.11 g/mol [1]. It is structurally characterized as the L-enantiomer of D-ribono-1,4-lactone, possessing the (3S,4R,5S) absolute configuration . The compound is a key intermediate in the stereoselective synthesis of various chiral compounds, most notably serving as an essential building block for C-nucleosides with significant antiviral properties . As an analog of D-ribonolactone, it is also employed as a tool compound for studying the inhibition of E. coli β-galactosidase, providing insights into enzyme stereospecificity [1].

Chiral building block for L-nucleoside antiviral synthesis
Stereochemical probe for β-galactosidase active site mapping
High-purity L-configuration starting material for chiral pool synthesis

Substitution Pitfalls: Stereochemistry of L-Ribono-1,4-lactone


The unique L-configuration of this lactone dictates its function in both synthesis and biological recognition. Its role as a precursor for L-nucleoside antiviral agents, such as Telbivudine and Clevudine, is non-interchangeable with its D-enantiomer due to the strict stereochemical requirements of downstream biological targets . Similarly, the compound's interaction with glycosidase enzymes is stereospecific. The D-enantiomer (D-ribonolactone) is a known inhibitor of E. coli β-galactosidase with a defined Ki of 26 mM . While L-ribono-1,4-lactone is described as an analog used in such studies, its inhibition profile will differ due to the inverted stereochemistry at its chiral centers [1]. Substituting with a more readily available D-isomer would not only fail to produce the desired L-nucleoside in synthesis but would also invalidate any biochemical study investigating the stereochemical preference of the enzyme's active site. Furthermore, functionally distinct analogs like 2-deoxy-ribono-1,4-lactone target different enzymes entirely (e.g., α-glucosidase/maltase, IC₅₀ 9.26 mM), highlighting that minor structural deviations redirect biological activity [2].

L-ribono-1,4-lactone D-ribono-1,4-lactone
D-enantiomer inhibits β-galactosidase (reported Ki); L-isomer required for stereochemical control in L-nucleoside synthesis and enzyme chiral preference studies.
L-ribono-1,4-lactone 2-deoxy-ribono-1,4-lactone
2-deoxy analog targets α-glucosidase (reported IC₅₀), while L-ribono-1,4-lactone serves as a β-galactosidase analog; structural divergence redirects enzyme target and research application.

L-Ribono-1,4-lactone: Comparative Evidence vs. Analogs


β-Galactosidase Inhibition: Enantiomer Comparison

D-Ribono-1,4-lactone is a well-characterized inhibitor of E. coli β-galactosidase with a reported Ki of 26 mM . L-Ribono-1,4-lactone is defined in authoritative databases as an analog of this D-ribonolactone, specifically used for studying this enzyme [1]. This explicit pairing as an 'analog' implies a comparative purpose; the L-isomer is utilized to probe the stereospecificity of the enzyme's active site. The absence of a reported Ki for the L-isomer in the same primary literature suggests it likely exhibits weaker inhibition, a common observation when a substrate's enantiomer is presented to a chiral enzyme environment.

β-Gal Enantiomer Comparison
Head-to-head
L-isomer: inhibition data not reported; described as analog
D-isomer: Ki = 26 mM (E. coli β-galactosidase)
Supports enantiomer-attribution review for enzyme active site
Expected weaker inhibition for L-isomer; tool for chiral preference study
Enzyme Inhibition Stereospecificity Carbohydrate Chemistry Glycosidase

Glycosidase Target Specificity: β-Gal vs. α-Glucosidase

A comparative analysis of ribonolactone derivatives reveals a clear functional bifurcation based on minor structural changes. The 2-deoxy analog, 2-deoxy-ribono-1,4-lactone, is an active inhibitor of α-glucosidase (maltase) with an IC₅₀ of 9.26 ± 0.31 mM, acting via a non-competitive mechanism [1]. In contrast, L-ribono-1,4-lactone (which bears a hydroxyl group at the C2 position) is not associated with α-glucosidase inhibition in the literature but is instead linked to β-galactosidase studies as an analog of D-ribonolactone [2]. This demonstrates that the presence or absence of a single hydroxyl group redirects enzyme targeting from β-galactosidases to α-glucosidases.

Glycosidase Target Specificity
Reported
L-isomer: β-galactosidase probe
2-deoxy analog: α-glucosidase IC₅₀ = 9.26 mM
Confirms distinct enzyme target profiles
Hydroxyl at C2 redirects enzyme targeting; not interchangeable
Enzyme Specificity α-Glucosidase β-Galactosidase Antidiabetic Research

Stereochemical Purity: Critical for L-Nucleoside Synthesis

L-Ribono-1,4-lactone is commercially supplied with a specified minimum purity, typically 95% , reflecting its intended use as a precise building block in multi-step syntheses of chiral pharmaceuticals. The compound's value is intrinsically linked to its defined (3S,4R,5S) stereochemistry . Its use in the synthesis of L-configured antiviral nucleosides, such as Telbivudine and Clevudine, is contingent upon this stereochemical fidelity. In contrast, the D-enantiomer (D-ribono-1,4-lactone, CAS 5336-08-3), while a useful glycosidase inhibitor, cannot substitute for the L-isomer in these synthetic routes due to the absolute stereochemical requirements of the final active pharmaceutical ingredients.

Stereochemical Purity for Synthesis
Class-level inference
L-ribono-1,4-lactone (CAS 133908-85-7) – (3S,4R,5S)
D-ribono-1,4-lactone (CAS 5336-08-3) – cannot replace in L-nucleoside routes
L-configuration is non-substitutable for L-nucleoside synthetic routes
Data to verify; confirm lot-specific enantiomeric purity
Chiral Synthesis Quality Control Nucleoside Analogs Antiviral Agents

L-Ribono-1,4-lactone: High-Value Application Scenarios


Synthesis of L-Nucleoside Antivirals

Procure L-ribono-1,4-lactone as a critical, stereochemically defined C5 chiral pool starting material for the multi-step synthesis of L-configured nucleoside analogs with antiviral activity, such as Telbivudine and Clevudine . The compound's specific (3S,4R,5S) absolute configuration is an absolute requirement for this application; substitution with the more common D-enantiomer (CAS 5336-08-3) is synthetically invalid and will not yield the desired L-nucleoside pharmacophore. This is the compound's primary, non-negotiable industrial and academic use case.

β-Galactosidase Active Site Stereospecificity

Employ L-ribono-1,4-lactone as a stereochemical probe in biochemical studies designed to map the active site geometry of E. coli β-galactosidase. The compound is explicitly defined as an 'analog' of the known inhibitor D-ribonolactone (Ki = 26 mM) for this purpose [1]. By comparing the inhibitory potential of the L- and D-enantiomers, researchers can derive crucial structure-activity relationship (SAR) data regarding the enzyme's chiral recognition, an application for which only the L-isomer is fit for purpose.

Precursor for 2-C-Methyl-L-ribonolactone Inhibitors

Utilize L-ribono-1,4-lactone as a precursor for the synthesis of more complex inhibitors. Its derivative, 2-C-Methyl-L-ribono-1,4-lactone, has been identified as an inhibitor of D-galactose dehydrogenase, an enzyme involved in galactose metabolism . This application demonstrates the compound's value in medicinal chemistry for generating focused libraries of carbohydrate-based enzyme inhibitors. The L-configuration of the starting material is essential to access this specific class of bioactive molecules.

QC and Analytical Reference Standard

Use L-ribono-1,4-lactone as a high-purity (typically ≥95%) analytical reference standard for High-Performance Liquid Chromatography (HPLC) or other analytical methods . This scenario is critical for QC laboratories that need to verify the identity and purity of this specific L-isomer in raw material shipments or to monitor the progression of reactions where this lactone is used as a starting material or intermediate.

Application
Selection Property
Validation Focus
L-Nucleoside antiviral synthesis
L-configuration chiral pool starting material
Stereochemical outcome verification
β-Galactosidase stereospecificity studies
L-enantiomer as stereochemical probe
Enantiomer-dependent inhibition comparison
2-C-Methyl-L-ribonolactone precursor synthesis
L-configuration precursor for inhibitor library
Derivative bioactivity screening
Chiral purity reference standard
High-purity L-isomer standard
Identity and purity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
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